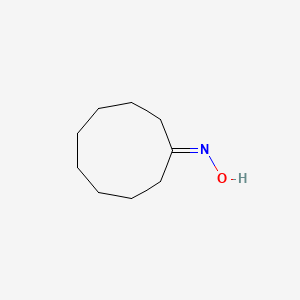
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These properties make them effective in interfering with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid typically involves the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with pentanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding oxide form.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups to modify its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in cancer treatment .
Applications De Recherche Scientifique
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA replication.
Medicine: Primarily used in cancer research for its potential as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This prevents the DNA from uncoiling and replicating, thereby inhibiting cell division and leading to cell death . The molecular targets include DNA and various enzymes involved in the DNA repair process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard derivative used in cancer treatment.
Melphalan: Similar in structure and function, used for treating multiple myeloma.
Cyclophosphamide: A widely used alkylating agent in chemotherapy.
Uniqueness
5-(4-Bis(2-chloroethyl)aminophenyl)pentanoic acid is unique due to its specific structure, which allows for targeted alkylation of DNA. This specificity reduces the likelihood of off-target effects and increases its efficacy as an anti-cancer agent .
Propriétés
Numéro CAS |
64508-90-3 |
|---|---|
Formule moléculaire |
C15H21Cl2NO2 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
5-[4-[bis(2-chloroethyl)amino]phenyl]pentanoic acid |
InChI |
InChI=1S/C15H21Cl2NO2/c16-9-11-18(12-10-17)14-7-5-13(6-8-14)3-1-2-4-15(19)20/h5-8H,1-4,9-12H2,(H,19,20) |
Clé InChI |
YQMOTGVJXOHLKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC(=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)





![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
